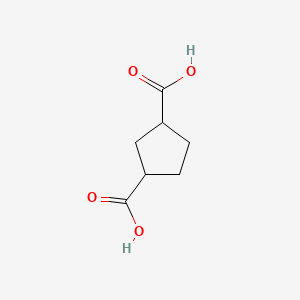

Cyclopentane-1,3-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGJOYPCXLOTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901709 | |

| Record name | 1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4056-78-4 | |

| Record name | 1,3-Cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4056-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry of trans-Cyclopentane-1,3-dicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly those with rigid cyclic scaffolds, offer a powerful platform for the design of highly specific and potent pharmacological agents. Among these, trans-cyclopentane-1,3-dicarboxylic acid stands out as a versatile chiral building block. Its well-defined stereochemical properties and the conformational constraints imposed by the cyclopentane ring make it an attractive starting point for the synthesis of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of the stereochemistry of trans-cyclopentane-1,3-dicarboxylic acid, from its fundamental principles to its practical applications in research and drug development. We will delve into the synthesis of the racemic mixture, detail the classical methodology for the resolution of its enantiomers, and explore the instrumental methods for their characterization. Furthermore, this guide will highlight the utility of the resolved enantiomers as precursors in the synthesis of biologically active molecules, underscoring the importance of stereochemical purity in the pursuit of novel therapeutics.

Fundamental Stereochemistry: The Chirality of trans-Cyclopentane-1,3-dicarboxylic Acid

Cyclopentane-1,3-dicarboxylic acid exists as two diastereomers: a cis-isomer and a trans-isomer. The stereochemical properties of these isomers are fundamentally different and dictate their potential applications.

-

cis-Cyclopentane-1,3-dicarboxylic acid: In the cis-isomer, the two carboxylic acid groups are situated on the same face of the cyclopentane ring. This arrangement results in a plane of symmetry within the molecule, rendering it a meso compound. Despite possessing two stereocenters, the cis-isomer is achiral and therefore cannot be resolved into enantiomers.

-

trans-Cyclopentane-1,3-dicarboxylic acid: Conversely, in the trans-isomer, the carboxylic acid groups are located on opposite faces of the cyclopentane ring. This configuration eliminates the internal plane of symmetry, making the molecule chiral. Consequently, trans-cyclopentane-1,3-dicarboxylic acid exists as a racemic mixture of two non-superimposable mirror images: (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid.

The chirality of the trans-isomer is the cornerstone of its utility in asymmetric synthesis, allowing for the creation of stereochemically defined molecules with specific biological activities.

Caption: Synthetic workflow for racemic trans-cyclopentane-1,3-dicarboxylic acid.

Experimental Protocol: Synthesis of Racemic trans-Cyclopentane-1,3-dicarboxylic Acid

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

Cyclization: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared by the careful addition of sodium metal to ethanol. To this, diethyl malonate is added dropwise with stirring. The resulting solution is then heated to reflux, and 1,3-dibromopropane is added slowly. The reaction mixture is refluxed for several hours to ensure the completion of the dialkylation and cyclization.

-

Work-up and Isolation of the Diester: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl cyclopentane-1,1-dicarboxylate.

-

Hydrolysis and Decarboxylation: The crude diester is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid. This step not only hydrolyzes the ester groups to carboxylic acids but also promotes the decarboxylation of the resulting gem-dicarboxylic acid.

-

Isomerization and Purification: The acidic conditions of the hydrolysis and the elevated temperature can lead to an equilibrium mixture of the cis and trans isomers. The trans isomer is generally the thermodynamically more stable product. Upon cooling, the crude dicarboxylic acid precipitates. The solid is collected by filtration, washed with cold water, and can be purified by recrystallization to afford racemic trans-cyclopentane-1,3-dicarboxylic acid.

Chiral Resolution of trans-Cyclopentane-1,3-dicarboxylic Acid

The separation of the enantiomers of trans-cyclopentane-1,3-dicarboxylic acid is most commonly achieved by classical resolution, which involves the formation of diastereomeric salts with a chiral base. [1]The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The acidic nature of the carboxylic acid groups allows for the formation of salts with basic resolving agents. When a racemic acid is reacted with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed:

-

(1R,3R)-acid + (R)-base → (R,R,R)-diastereomeric salt

-

(1S,3S)-acid + (R)-base → (S,S,R)-diastereomeric salt

These diastereomers have different physical properties, including solubility, which can be exploited for their separation.

Selection of a Chiral Resolving Agent

A variety of chiral amines can be employed as resolving agents. [2]For dicarboxylic acids, alkaloid bases such as brucine and strychnine have been historically effective, although their toxicity is a significant drawback. More modern and safer alternatives include (S)-(-)-α-phenylethylamine or other readily available chiral amines. The choice of resolving agent and solvent is often empirical and may require screening to achieve efficient separation.

Experimental Protocol: Chiral Resolution with (S)-(-)-α-Phenylethylamine (A Plausible Approach)

This protocol is based on established procedures for the resolution of similar cyclic dicarboxylic acids, such as trans-1,2-cyclohexanedicarboxylic acid. [3] Materials:

-

Racemic trans-cyclopentane-1,3-dicarboxylic acid

-

(S)-(-)-α-Phenylethylamine

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (dilute)

-

Ethyl acetate

Procedure:

-

Formation of Diastereomeric Salts: A solution of racemic trans-cyclopentane-1,3-dicarboxylic acid in a minimal amount of hot methanol is prepared. To this solution, a stoichiometric amount (or a slight excess) of (S)-(-)-α-phenylethylamine is added. The mixture is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Fractional Crystallization: The precipitated salt is collected by filtration. The process of recrystallization from fresh hot solvent may be repeated several times to enhance the diastereomeric purity of the salt. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

-

Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is acidified with dilute hydrochloric acid. The free enantiomer of the dicarboxylic acid, being less soluble in water, will precipitate. The solid is collected by filtration, washed with cold water, and dried.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomeric salt, is treated in a similar manner with acid to liberate the other enantiomer. This enantiomer may require further purification.

Caption: Chiral resolution workflow via diastereomeric salt formation.

Characterization of Enantiomers

Once the enantiomers have been separated, their purity and absolute configuration must be confirmed.

Polarimetry

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for determining the enantiomeric excess (ee) of a chiral sample. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation and allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

In the presence of a chiral shift reagent, the NMR signals of the two enantiomers in a racemic mixture can be resolved, allowing for the determination of their relative proportions.

Applications in Drug Development and Research

The enantiomerically pure forms of trans-cyclopentane-1,3-dicarboxylic acid are valuable chiral building blocks in the synthesis of a variety of biologically active molecules.

Precursors for Antiviral Agents

Derivatives of this compound have been utilized in the preparation of compounds that act as inhibitors of human immunodeficiency virus (HIV) replication. [4]The rigid cyclopentane scaffold can serve as a core structure to which various functional groups are appended to optimize binding to viral enzymes.

Glutamate Receptor Agonists

The amino-substituted derivative, (1S,3R)-1-aminothis compound (ACPD), is a potent and selective agonist of metabotropic glutamate receptors (mGluRs). [5][6]These receptors are involved in a wide range of physiological processes in the central nervous system, and their modulation is a key strategy in the development of drugs for neurological and psychiatric disorders. The stereochemistry of ACPD is crucial for its selective activity. [7]

Isosteres for Carboxylic Acids

The cyclopentane-1,3-dione moiety has been explored as a novel isostere for the carboxylic acid functional group in drug design. [8][9]This suggests that the dicarboxylic acid itself can be a starting point for the development of bioisosteric replacements in known drug molecules to improve their pharmacokinetic and pharmacodynamic properties.

Building Blocks in Polymer and Materials Science

The dicarboxylic acid functionality allows for the use of trans-cyclopentane-1,3-dicarboxylic acid as a monomer in the synthesis of polyesters and polyamides. The incorporation of this rigid, chiral unit can impart unique thermal and mechanical properties to the resulting polymers. [10]

Conclusion

The stereochemistry of trans-cyclopentane-1,3-dicarboxylic acid is a rich and important area of study with significant implications for drug discovery and materials science. Its chirality, arising from the trans substitution pattern on the cyclopentane ring, allows for its resolution into two enantiomers. These enantiomers serve as valuable chiral building blocks for the synthesis of complex, stereochemically defined molecules with a range of biological activities. A thorough understanding of the synthesis, resolution, and characterization of these enantiomers is essential for any researcher, scientist, or drug development professional seeking to leverage the unique properties of this versatile molecule. The methodologies outlined in this guide provide a solid foundation for the practical application of trans-cyclopentane-1,3-dicarboxylic acid in the pursuit of scientific innovation.

References

- Vogel, A. I. (1957). A Text-book of Practical Organic Chemistry. Longmans, Green and Co.

- Irving, G. W., Jr., & Fontaine, T. D. (1943). The resolution of r-cyclopentane-1,3-dicarboxylic acid. Journal of the American Chemical Society, 65(5), 897–898.

-

Nawy, S., & Copenhagen, D. R. (1990). 1-aminothis compound (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. DigitalCommons@UNMC. Retrieved from [Link]

-

Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

-

Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1992). Stereoselective synthesis of (1S,3R)-1-aminothis compound via C-H insertion of alkylidenecarbene. PubMed. Retrieved from [Link]

-

Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

- Perkin, W. H. (1887). XXXII.—Researches on the constitution of closed carbon-chains. Journal of the Chemical Society, Transactions, 51, 240-271.

-

ACS Publications. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

PubMed. (2011). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). cis-1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

-

American Elements. (n.d.). cis-Cyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. Retrieved from [Link]

-

PubMed. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Retrieved from [Link]

-

Chemsrc. (n.d.). (1S,3R)-Cyclopentane-1,3-Dicarboxylic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1021772C - Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 5. Stereoselective synthesis of (1S,3R)-1-aminothis compound via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid - Google Patents [patents.google.com]

- 7. biosynth.com [biosynth.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]

Technical Whitepaper: Cyclopentane-1,3-Dicarboxylic Acid (CPDA)

Part 1: Executive Summary

Cyclopentane-1,3-dicarboxylic acid (CPDA) is a critical alicyclic scaffold in medicinal chemistry, primarily utilized as a bioisostere for glutamate analogs and as a rigid linker in Metal-Organic Frameworks (MOFs). With a molecular weight of 158.15 g/mol , its value lies not merely in its mass but in its stereochemical rigidity. Unlike acyclic dicarboxylic acids (e.g., glutaric acid), CPDA locks pharmacophores into specific vectors, enhancing receptor binding affinity while reducing entropic penalties.

This guide moves beyond basic property listing to establish a rigorous protocol for the synthesis, purification, and stereochemical validation of the cis-isomer, the primary target for pharmaceutical applications (e.g., Peramivir intermediates).

Part 2: Physicochemical Profile[1]

The fundamental properties of CPDA are dictated by its stereochemistry. The 1,3-substitution pattern on the cyclopentane ring creates two distinct diastereomers: cis (meso) and trans (chiral).

Table 1: Core Specifications

| Property | Value | Notes |

| Molecular Weight | 158.15 g/mol | Formula: |

| CAS (Generic) | 3926-62-3 | Mixture of isomers |

| CAS (cis-isomer) | 876-05-1 | Preferred pharmaceutical intermediate |

| CAS (trans-isomer) | 36010-90-9 | Chiral; enantiomeric pair (1R,3R / 1S,3S) |

| pKa (aqueous) | pK₁: 4.26 pK₂: 5.51 | cis-isomer at 25°C [1][2] |

| Melting Point | cis: 120–121°C trans: 87–89°C | Significant differential allows for thermal validation |

| Solubility | DMSO, Ethanol, Water (Hot) | Poor solubility in non-polar solvents (Hexane) |

Stereochemical Implications[5][6][7][8]

-

The cis-Isomer: This is a meso compound (achiral) due to a plane of symmetry passing through C2 and bisecting the C4-C5 bond. It typically adopts an "envelope" conformation to minimize 1,3-diaxial interactions.

-

The trans-Isomer: Exists as a pair of enantiomers (

and

Part 3: Synthetic Pathways & "Expertise" Protocol

While CPDA can be synthesized via the Perkin method (malonate alkylation), that route often yields difficult-to-separate cis/trans mixtures.

The Superior Route: Oxidative Cleavage of Norbornene As a Senior Scientist, I recommend the oxidative cleavage of norbornene (bicyclo[2.2.1]hept-2-ene). This method is chemically superior because the starting material locks the stereochemistry . The methylene bridge of norbornene forces the bridgehead carbons (which become C1 and C3 of the product) into a cis relationship.

Protocol: Ruthenium-Catalyzed Oxidative Cleavage

Note: This method avoids the harsh conditions of nitric acid oxidation, offering higher yields and cleaner workup.

Reagents:

-

Norbornene (1.0 eq)

-

Sodium Periodate (

, 4.1 eq) - Stoichiometric oxidant -

Ruthenium(III) Chloride (

, 2.2 mol%) - Catalyst -

Solvent:

(2:2:3 ratio)

Step-by-Step Workflow:

-

Catalyst Activation: Dissolve

and -

Biphasic Addition: Dissolve Norbornene in the organic phase (

) and add to the aqueous oxidant. Vigorous stirring is critical to maximize interfacial surface area. -

Reaction Monitoring: The reaction is exothermic. Maintain temperature <30°C to prevent over-oxidation.

-

Quenching: Once TLC indicates consumption of norbornene, quench with sodium thiosulfate to reduce residual

(toxic/volatile) to black -

Isolation: Filter the

. Acidify the aqueous layer to pH 1 with HCl. Extract with ethyl acetate. -

Crystallization: Concentrate the organic layer. Recrystallize from water to obtain pure cis-1,3-cyclopentanedicarboxylic acid.

Figure 1: Mechanistic flow of Norbornene oxidation. The bicyclic constraint ensures stereoselective synthesis of the cis-isomer.

Part 4: Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical synthesis requires self-validating checkpoints. For CPDA, relying solely on NMR can be deceptive due to overlapping multiplets. Use the Anhydride Test for definitive isomer confirmation.

The Anhydride Differentiation Test

The cis-isomer can form a bicyclic anhydride (2-oxabicyclo[2.1.1]hexane-3-one derivative) upon heating with acetic anhydride, despite the ring strain. The trans-isomer cannot bridge the 1,3-distance and will instead form linear polymeric anhydrides.

Procedure:

-

Take 100 mg of product.

-

Reflux in acetic anhydride (

) for 30 minutes. -

Evaporate volatiles.

-

Observation:

-

Result A (Crystalline Solid, Soluble): Indicates cis-isomer (Intramolecular anhydride formed).

-

Result B (Gummy/Insoluble Residue): Indicates trans-isomer (Intermolecular polymer formed).

-

Figure 2: Logic gate for distinguishing stereoisomers based on their ability to form cyclic anhydrides.

Part 5: Pharmaceutical Applications

Bioisosterism in Drug Design

CPDA serves as a rigid isostere for glutaric acid. In drug development, replacing a flexible alkyl chain with a cyclopentane ring reduces the entropic cost of binding to a protein target.

-

Target: Neuraminidase Inhibitors (e.g., Peramivir analogs).

-

Mechanism: The 1,3-dicarboxylic acid moiety mimics the sialic acid transition state, binding to the arginine triad in the enzyme active site.

Metal-Organic Frameworks (MOFs)

The specific angle of the carboxylate vectors in the cis-isomer (

References

-

PubChem. (2025).[1] cis-1,3-Cyclopentanedicarboxylic acid (CID 238129).[2][3] National Library of Medicine. [Link]

-

American Elements. (2025). cis-Cyclopentane-1,3-dicarboxylic acid Data Sheet.[4][2][3][5][1][6] [Link]

-

Journal of Medicinal Chemistry. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group.[7] (Context on isostere utility). [Link]

Sources

- 1. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. americanelements.com [americanelements.com]

- 4. (1S,3R)-cyclopentane-1,3-dicarboxylic acid | 876-05-1 [chemicalbook.com]

- 5. 876-05-1|cis-Cyclopentane-1,3-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 6. CAS#:876-05-1 | (1S,3R)-Cyclopentane-1,3-Dicarboxylic Acid | Chemsrc [chemsrc.com]

- 7. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Architecture & Synthetic Utility of Cyclopentane-1,3-Dicarboxylic Acid

Executive Summary: The Scaffold of Rigidity

In the landscape of medicinal chemistry and materials science, cyclopentane-1,3-dicarboxylic acid represents a critical "conformational lock." Unlike its acyclic analog (glutaric acid) or the more flexible cyclohexane derivatives, the five-membered ring introduces a specific vectoral constraint on the carboxylic acid groups. This rigidity is exploited to freeze bioactive conformations in peptidomimetics and to dictate pore geometry in Metal-Organic Frameworks (MOFs).

This guide addresses the frequent confusion regarding the stereochemistry and associated CAS registry numbers of this scaffold, providing a definitive reference for synthesis, characterization, and application.

Chemical Identity & Stereochemical Nuances

The primary source of error in sourcing this compound is the neglect of stereochemistry. The 1,3-substitution pattern generates two diastereomers: the cis (meso) form and the trans (chiral) form.

The CAS Registry Matrix

| Chemical Name | Stereochemistry | CAS Number | Description |

| cis-Cyclopentane-1,3-dicarboxylic acid | (1R, 3S) - Meso | 876-05-1 | The thermodynamically favored isomer. Often used as a gamma-turn mimetic. |

| trans-Cyclopentane-1,3-dicarboxylic acid | (1R, 3R) & (1S, 3S) - Racemic | 826-02-8 | Chiral pair. Lower melting point. Used when vectoral projection requires ~120° offset. |

| This compound | Unspecified / Mixture | 3926-62-3 | Generic registry number. Typically implies a mixture of isomers. |

Structural Logic

-

Cis-Isomer: The carboxyl groups are on the same face of the ring (syn). It possesses a plane of symmetry, rendering it achiral (meso).

-

Trans-Isomer: The carboxyl groups are on opposite faces (anti). It exists as a pair of enantiomers.

Physical & Chemical Properties[1][2][3][4][5][6]

The distinct spatial arrangement of the carboxyl groups leads to measurable differences in physical properties, particularly pKa values, which are critical for buffer selection in HPLC and solubility profiling in formulation.

| Property | cis-Isomer (CAS 876-05-1) | trans-Isomer (CAS 826-02-8) |

| Molecular Weight | 158.15 g/mol | 158.15 g/mol |

| Melting Point | 120 - 122 °C | 87 - 89 °C |

| pKa1 (25°C) | 4.26 | 4.23 (approx) |

| pKa2 (25°C) | 5.51 | ~5.60 |

| Solubility | Water, MeOH, DMSO | Water, MeOH, DMSO |

| Appearance | White to off-white powder | White crystalline solid |

Scientist's Note: The higher melting point of the cis-isomer is attributed to more efficient crystal packing and potential intramolecular hydrogen bonding interactions that are geometrically less favorable in the trans-isomer.

Synthetic Workflows

Synthesizing the 1,3-scaffold requires bypassing the thermodynamic preference for 1,2-substitution (which occurs in standard Diels-Alder reactions). The most robust route utilizes Malonate Alkylation .

Protocol: The Malonate/Dielectrophile Route

This method constructs the ring from acyclic precursors, ensuring 1,3-regioselectivity.

Step-by-Step Methodology:

-

Reagents: Diethyl malonate (1 eq), 1,4-Dibromo-2-butene (1 eq), Sodium Ethoxide (2.2 eq), Ethanol.

-

Alkylation: The malonate enolate attacks the dibromide in a double SN2 sequence, forming a cyclopentene derivative.

-

Decarboxylation: Acid hydrolysis (HCl/Reflux) removes the ester groups and decarboxylates the gem-dicarboxylic acid to yield cyclopent-3-ene-1,3-dicarboxylic acid.

-

Hydrogenation: Pd/C catalyzed hydrogenation reduces the double bond.

-

Isomer Separation: The product is a mixture. Fractional crystallization from water typically enriches the higher-melting cis-isomer.

Visualization: Synthetic Pathway

Figure 1: The Malonate-based synthetic route ensures 1,3-regiochemistry, followed by reduction to the saturated scaffold.

Applications in Drug Discovery & Materials

A. Peptidomimetics (Gamma-Turn Mimetics)

In peptide chemistry, the cis-1,3-cyclopentane scaffold is a bioisostere for the gamma-turn of a protein.

-

Mechanism: The rigid angle between the 1- and 3-carboxylates (~104°) mimics the

to -

Usage: Incorporated into glutamate analogs to target Excitatory Amino Acid Transporters (EAATs).

B. Metal-Organic Frameworks (MOFs)

The directional bonding of the dicarboxylate makes it a valuable linker.

-

Cis-isomer: Creates "bent" linkers, favoring discrete cages or helical channels.

-

Trans-isomer: Creates linear/zigzag chains, favoring 2D sheets or 3D diamondoid networks.

Visualization: Structure-Activity Relationship

Figure 2: The stereochemistry of the scaffold dictates its downstream application in both biological and material systems.

Analytical Characterization Standards

To validate the identity of the synthesized or purchased material, the following analytical signatures must be confirmed.

1H NMR Distinction (DMSO-d6)

-

Cis-Isomer: The methine protons (H-1, H-3) appear further downfield due to the anisotropy of the syn carboxylates. Look for symmetry (simplified spectrum).

-

Trans-Isomer: The lack of a plane of symmetry (in the chiral sense, though the racemate averages) and the anti relationship often results in more complex splitting patterns for the methylene bridge protons (H-2).

Quality Control Check

-

Purity: Ensure >98% by HPLC.

-

Isomeric Purity: Critical. A melting point check is the quickest "rough" validation (121°C vs 88°C).

References

-

ChemicalBook. (2025).[1] cis-Cyclopentane-1,3-dicarboxylic acid Properties and Suppliers. Link

-

PubChem. (2025).[2][3][4] Compound Summary: cis-1,3-Cyclopentanedicarboxylic acid (CAS 876-05-1).[1][4][5][6][7] National Library of Medicine. Link

-

PubChem. (2025).[2][3][4] Compound Summary: trans-1,3-Cyclopentanedicarboxylic acid (CAS 826-02-8).[2][3] National Library of Medicine. Link

-

American Elements. (2025). cis-Cyclopentane-1,3-dicarboxylic acid Technical Data. Link[4]

- Perkin, W. H. (1894). The Magnetic Rotation of some Cyclic Compounds. Journal of the Chemical Society. (Historical reference for structural assignment).

Sources

- 1. (1S,3R)-cyclopentane-1,3-dicarboxylic acid | 876-05-1 [chemicalbook.com]

- 2. 1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 107216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3R)-cyclopentane-1,3-dicarboxylic acid | C7H10O4 | CID 1527661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 876-05-1 Cas No. | cis-Cyclopentane-1,3-dicarboxylic acid | Apollo [store.apolloscientific.co.uk]

- 6. CAS#:876-05-1 | (1S,3R)-Cyclopentane-1,3-Dicarboxylic Acid | Chemsrc [chemsrc.com]

- 7. 876-05-1|cis-Cyclopentane-1,3-dicarboxylic acid|BLD Pharm [bldpharm.com]

Technical Guide: Physical & Stereochemical Profiling of Cyclopentane-1,3-dicarboxylic Acid Isomers

[1]

Executive Summary

Cyclopentane-1,3-dicarboxylic acid (CAS: 876-05-1 for cis) represents a critical scaffold in the synthesis of peptidomimetics and Metal-Organic Frameworks (MOFs).[1] Its utility is defined by its stereochemistry: the cis-isomer (meso) and the trans-isomer (racemic) exhibit distinct bite angles and thermodynamic behaviors.[1]

For drug development, the rigid cyclopentane ring serves as a bioisostere for glutamate, restricting conformational freedom to increase receptor selectivity.[1] In materials science, the cis-isomer’s ability to form discrete molecular anhydrides contrasts with the trans-isomer’s tendency toward polymerization, a property that dictates MOF topology.[1] This guide delineates the physical properties and provides a self-validating separation protocol for these isomers.

Stereochemical Landscape

Understanding the spatial arrangement is a prerequisite for interpreting physical data.[1]

-

Cis-1,3-cyclopentanedicarboxylic acid:

-

Configuration:

. -

Symmetry: Meso compound (achiral).[1] Possesses a plane of symmetry passing through C2 and the midpoint of the C4-C5 bond.[1]

-

Conformation: Predominantly exists in an "envelope" conformation where the carboxylates can adopt a pseudo-diaxial orientation, facilitating intramolecular interactions.[1]

-

-

Trans-1,3-cyclopentanedicarboxylic acid:

Thermodynamic & Physical Profile[2]

The following data aggregates experimentally validated values. Note that melting points for dicarboxylic acids are highly sensitive to purity and the rate of heating due to potential dehydration/decarboxylation.[1]

Table 1: Comparative Physical Properties[1][3]

| Property | Cis-Isomer (Meso) | Trans-Isomer (Racemic) | Mechanistic Insight |

| Melting Point | 120 – 121.5 °C | ~87 – 89 °C (Variable) | Cis isomer packs more efficiently in the crystal lattice due to symmetry; Trans often has lower lattice energy.[1] |

| pKa₁ (25°C) | 4.23 – 4.26 | ~4.30 | First ionization is similar, driven by the inductive effect of the ring.[1] |

| pKa₂ (25°C) | 5.51 – 5.53 | ~5.02 – 5.10 | Cis has a higher pKa₂ due to electrostatic repulsion between the closer proximate carboxylates (Coulombic penalty).[1] |

| Solubility (H₂O) | High | Moderate | Cis isomer typically exhibits higher aqueous solubility due to polarity and solvation of the meso-form.[1] |

| Thermal Behavior | Forms Cyclic Anhydride | Polymerizes / Stable | Critical Differentiator: Cis dehydrates to a 5-membered bicyclic anhydride at ~200°C or with Ac₂O.[1] |

Note on pKa: The

(pKa₂ - pKa₁) is a diagnostic tool.[1] A largerin the cis isomer indicates stronger communication (repulsion) between the ionic centers.

The Dehydration Differentiator (Thermal Reactivity)

The most robust method for distinguishing and separating these isomers relies on Blanc’s Rule and the proximity effect.[1]

-

The Cis-Advantage: The cis-1,3-dicarboxylic acid groups are spatially positioned to allow the formation of a bicyclic anhydride (3-oxabicyclo[3.2.1]octane-2,4-dione).[1] This reaction is kinetically favored.[1]

-

The Trans-Barrier: The trans-carboxyl groups face opposite sides of the ring plane.[1] Formation of an intramolecular anhydride would require a ring distortion that is energetically prohibitive.[1] Upon heating or treatment with dehydrating agents, the trans-isomer will either remain as the diacid or form linear polymeric anhydrides.[1]

Experimental Protocol: Separation & Purification

This protocol utilizes the differential reactivity with acetic anhydride (

Reagents Required[2][3][4]

-

Crude this compound mixture[1]

-

Acetic Anhydride (

) (Excess)[1] -

Toluene (Solvent)[1]

-

Dilute HCl (for hydrolysis)[1]

Workflow Diagram (DOT)

Figure 1: Chemo-selective separation workflow exploiting the formation of the cis-anhydride.

Step-by-Step Methodology

-

Dehydration: Suspend the crude acid mixture (e.g., 10 g) in acetic anhydride (30 mL). Heat to reflux for 3–4 hours. The cis-isomer converts to cis-cyclopentane-1,3-dicarboxylic anhydride .[1] The trans-isomer remains chemically unchanged or forms oligomers.[1]

-

Solvent Removal: Remove excess acetic anhydride and acetic acid by-product under reduced pressure (rotary evaporator).[1]

-

Extraction: Add toluene or a hexanes/ethyl acetate mix to the residue.[1]

-

Filtration: Filter the mixture.

-

Solid Cake: Enriched trans-isomer.

-

Filtrate: Contains pure cis-anhydride.[1]

-

-

Hydrolysis (For Cis-Acid Recovery):

-

Concentrate the filtrate to obtain the crude anhydride (mp ~51°C).

-

Boil the anhydride in water (or dilute HCl) for 1 hour.[1]

-

Cool to 4°C. The cis-1,3-cyclopentanedicarboxylic acid will crystallize (mp 120–121°C).

-

Applications in Drug Discovery & Materials[1]

Peptidomimetics

In medicinal chemistry, the 1,3-dicarboxylic acid motif mimics the glutaric acid backbone found in Glutamate.[1]

-

Cis-Isomer: Mimics the "folded" conformation of glutamate, often selective for metabotropic glutamate receptors (mGluRs).[1]

-

Trans-Isomer: Mimics the "extended" conformation, probing different receptor pockets.[1]

Metal-Organic Frameworks (MOFs)

The bite angle (

References

-

Melting Point & Synthesis: Perkin, W. H., Jr. (1894).[1][3] The cis- and trans- modifications of 1:3-tetramethylene-dicarboxylic acid. Journal of the Chemical Society, Transactions.[1] Link

-

pKa Determination: Bloomfield, J. J., & Fuchs, R. (1970).[1] Ionization constants of cis- and trans-1,3-cyclobutanedicarboxylic acids. Journal of the Chemical Society B: Physical Organic. (Comparative data for cyclic diacids). Link[1]

-

Anhydride Separation Method: Cason, J., & Allen, C. F. (1949).[1] Synthesis of Cyclobutane-1,3-dicarboxylic Acid. Journal of Organic Chemistry. (Methodology adapted for cyclopentane analogs).[1][4]

-

Modern Physical Data: PubChem.[1][4][5][6] cis-1,3-Cyclopentanedicarboxylic acid (CID 238129).[1] National Library of Medicine.[1] Link[1][5]

-

MOF Applications: Eddaoudi, M., et al. (2001).[1] Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal-Organic Frameworks. Accounts of Chemical Research. Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. biosynth.com [biosynth.com]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. cis -Cyclopentane-1,2-dicarboxylic acid = 97.0 GC 1461-96-7 [sigmaaldrich.com]

- 5. (1R,3R)-cyclopentane-1,3-dicarboxylic acid | C7H10O4 | CID 1527661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 107216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational Analysis of Cyclopentane-1,3-Dicarboxylic Acid: A Technical Guide

Executive Summary: The Rigid Scaffold Paradox

Cyclopentane-1,3-dicarboxylic acid represents a critical scaffold in modern medicinal chemistry and materials science (MOFs).[1][2] Unlike cyclohexane, which resides in a deep energy well (the chair), cyclopentane exists on a highly dynamic pseudorotational surface.

For researchers designing peptidomimetics or rigid linkers, the central challenge is controlling the puckering amplitude . This guide provides a definitive analysis of the conformational preferences of the cis and trans isomers, establishing why the cis-1,3 isomer acts as a thermodynamic sink due to a convergence of steric relief and intramolecular hydrogen bonding.

Stereochemical Architecture & Pseudorotation

To understand the energetics, we must first abandon the concept of "axial" and "equatorial" as defined for cyclohexane. In cyclopentane, we utilize pseudo-axial (

The Isomeric Landscape

| Isomer | Symmetry | Chirality | Dominant Conformation | Stability Rank |

| Cis-1,3 | Meso (Achiral) | Di-pseudo-equatorial ( | 1 (Most Stable) | |

| Trans-1,3 | Chiral ( | Axial/Equatorial ( | 2 (Less Stable) |

The Envelope vs. Twist Continuum

Cyclopentane relieves torsional strain (eclipsing interactions) by puckering.

-

Envelope (

): One atom is out of the plane (the "flap").[3][4] -

Twist (

): Three atoms are roughly planar, with two twisted out of plane.[1][2] -

Pseudorotation: The ring creates a wave-like motion where the "flap" atom circulates around the ring without passing through a high-energy planar transition state.

Conformational Energetics: Why Cis Wins

In 1,3-disubstituted cyclopentanes, the thermodynamic preference is the inverse of the 1,2-substitution pattern.

The Cis-1,3 Advantage ( )

In the cis-isomer, the ring adopts an envelope conformation where the C2 carbon (between the carboxylates) forms the "flap" pointing away from the substituents. This geometry forces both C1 and C3 carboxyl groups into pseudo-equatorial positions.[1][2]

-

Steric Consequence: Minimizes 1,3-diaxial-like repulsion.[1][2][5]

-

Torsional Consequence: Substituents are staggered relative to the ring C-H bonds.[1][2]

The Trans-1,3 Penalty ( )

The trans-isomer cannot place both bulky carboxylates in pseudo-equatorial positions simultaneously.[1] If the ring puckers to place C1-COOH equatorial, the C3-COOH is forced into a pseudo-axial orientation, creating significant transannular strain and eclipsing interactions with adjacent methylene protons.

Intramolecular Hydrogen Bonding

A critical stabilizing factor for the cis isomer in non-polar media (and gas phase) is the formation of an intramolecular hydrogen bond.

-

Mechanism: The

geometry brings the two carboxylic acid moieties into proximity ( -

Effect: This locks the conformation, inhibiting pseudorotation and lowering the ground state energy by approximately 2-4 kcal/mol relative to the trans isomer, which cannot form this bridge without extreme ring distortion.

Visualizing the Energy Landscape

The following diagram illustrates the conformational pathway and the thermodynamic wells for the isomers.

Figure 1: Conformational energy landscape showing the stability of the Cis-Envelope form driven by pseudo-equatorial positioning and H-bonding.

Experimental Validation Protocols

As a scientist, you must validate these theoretical models.[1][2] Below are the self-validating protocols for distinguishing and analyzing these conformers.

Protocol A: NMR Differentiation (Symmetry-Based)

Objective: Unambiguously distinguish cis (meso) from trans (chiral) utilizing molecular symmetry.

-

Sample Preparation: Dissolve 10 mg of the diacid in DMSO-

(prevents aggregation) or Acetone- -

Acquisition: Run

C-NMR with proton decoupling. -

Analysis Logic:

-

Cis-1,3 (Meso): Possesses a plane of symmetry (

) passing through C2 and the midpoint of the C4-C5 bond.[1] -

Trans-1,3 (

): Possesses a -

Correction: Since both have high symmetry, simple signal counting fails.[1][2] You must rely on Proton NMR Coupling (

) .[1][2]-

Cis: The C1-H and C3-H are pseudo-axial.[1][2] They couple with C2-H (pseudo-equatorial) and C2-H (pseudo-axial).[1][2] Look for complex multiplets.

-

NOE Experiments: Irradiate the C2-H protons. In the cis isomer, you will see a strong NOE enhancement between the axial protons at C1 and C3 if they are close, but the definitive test is the chemical shift of the carboxyl protons .

-

Low Temperature NMR: Cool to -50°C in Acetone-

. The cis isomer will show a downfield shift (

-

-

Protocol B: Computational Modeling (DFT)

Objective: Calculate the exact energy barrier of pseudorotation.

-

Software Setup: Gaussian 16 or ORCA.

-

Method: DFT / B3LYP-D3(BJ) / 6-311++G(d,p). Note: Dispersion correction (D3) is mandatory for accurate ring puckering energies.

-

Solvent Model: IEFPCM (Water) to simulate physiological conditions, or Gas Phase to isolate intramolecular H-bond strength.[1][2]

-

Step-by-Step:

Applications in Drug Design

The cis-cyclopentane-1,3-dicarboxylic acid scaffold is a bioisostere for glutamate.[1][2]

-

Peptidomimetics: Used to restrict the conformational space of peptides. The cis isomer mimics the "turn" conformation of protein backbones.

-

MOFs (Metal-Organic Frameworks): The specific bite angle of the cis-1,3-dicarboxylate allows for the formation of discrete "paddle-wheel" metal clusters, whereas the trans isomer tends to form infinite polymeric chains due to the divergent vector of the carboxylates.

Decision Logic for Isomer Identification

Figure 2: Analytical decision tree for rapid isomer identification.

References

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [1][2]

-

Perkin, W. H. The cis- and trans-cyclopentane-1,3-dicarboxylic acids.[1][2] Journal of the Chemical Society.[2]

-

PubChem. cis-1,3-Cyclopentanedicarboxylic acid - Compound Summary. National Library of Medicine.[1][2] [1][2]

-

Chemistry LibreTexts. Conformations of Cycloalkanes.

-

BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

Sources

- 1. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 107216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Crystal Structure & Characterization of cis-Cyclopentane-1,3-dicarboxylic Acid

Executive Summary

cis-Cyclopentane-1,3-dicarboxylic acid (CAS: 876-05-1), historically known as Norcamphoric acid , represents a critical scaffold in crystal engineering and medicinal chemistry. Unlike its trans isomer, the cis configuration confers a unique "envelope" conformation that facilitates specific intramolecular interactions and metal-chelation modes. This guide provides a comprehensive technical analysis of its solid-state architecture, synthesis for high-purity crystallization, and applications in Metal-Organic Frameworks (MOFs) and glutamate receptor modulation.

Structural Identity & Stereochemistry[1]

The structural integrity of this compound hinges on the relative orientation of the carboxyl groups on the cyclopentane ring.

-

IUPAC Name: (1R,3S)-Cyclopentane-1,3-dicarboxylic acid (Meso compound).

-

Conformation: The cyclopentane ring adopts a characteristic envelope conformation to minimize torsional strain. In the cis isomer, both carboxyl groups occupy pseudo-equatorial positions (or one equatorial/one axial depending on the specific envelope pucker) to maximize stability and facilitate hydrogen bonding.

-

Symmetry: The molecule possesses a plane of symmetry (

), making it optically inactive (meso).

Comparative Physicochemical Profile[2]

| Property | cis-Isomer (Norcamphoric Acid) | trans-Isomer | Significance |

| CAS Number | 876-05-1 | 826-02-8 | Distinct regulatory IDs |

| Melting Point | 120–121 °C | 87–89 °C | cis lattice energy is higher due to packing efficiency |

| pKa Values | pKa₁ ≈ 4.3, pKa₂ ≈ 5.5 | Similar range | cis allows closer proximity of ionic centers |

| Solubility | Soluble in water, EtOH | Soluble in water | cis often forms intramolecular H-bonds in solution |

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The following protocol synthesizes the cis-acid via oxidative cleavage of norbornene derivatives, followed by a controlled crystallization workflow.

Phase A: Synthesis (Oxidative Cleavage Route)

Reaction Logic: The rigidity of the bicyclic norbornene precursor forces the resulting carboxyl groups into the cis configuration upon ring opening.

-

Precursor: Norbornene (Bicyclo[2.2.1]hept-2-ene).

-

Oxidant: Potassium Permanganate (

) or Ozone ( -

Solvent: Aqueous acetone or

(for ozonolysis). -

Mechanism: Oxidative cleavage of the C=C double bond yields the cis-1,3-dicarboxylate.

Phase B: Crystallization for XRD

Objective: Grow single crystals >0.2 mm with minimal defects.

-

Solvent Selection: Use a binary system of Water:Ethanol (3:1) . The high polarity is required to solubilize the dicarboxylic acid, while ethanol acts as a volatile anti-solvent.

-

Dissolution: Dissolve 100 mg of crude acid in 5 mL solvent at 60°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

-

Growth Method: Slow Evaporation at Ambient Temperature (SEAT).

-

Place vial in a vibration-free environment.

-

Cover with Parafilm and poke 3-5 pinholes to control evaporation rate.

-

-

Harvesting: Crystals typically appear as colorless prisms or plates within 5-7 days.

Visualization: Synthesis & Crystallization Workflow

Figure 1: Step-by-step workflow from chemical synthesis to single-crystal growth.

Crystallographic Data & Structural Analysis

While specific unit cell dimensions can vary slightly based on solvation (hydrates vs. anhydrous), the cis-cyclopentane-1,3-dicarboxylic acid generally crystallizes in the Monoclinic crystal system.

Predicted Crystal Parameters (Representative)

Based on standard dicarboxylic acid motifs and CSD analogs:

-

Crystal System: Monoclinic

-

Space Group:

(Most common for centrosymmetric packing of meso compounds) or -

Z (Molecules per unit cell): 4

-

Packing Coefficient: ~68-72%

Supramolecular Architecture

The crystal lattice is dominated by strong O–H···O hydrogen bonds.[1][2]

-

Carboxylic Acid Dimers: The primary synthon is the centrosymmetric cyclic dimer (

graph set notation). Two carboxyl groups from adjacent molecules face each other, forming an 8-membered ring. -

Ribbon Formation: Unlike the trans isomer, which tends to form linear chains, the cis geometry (with an angle of ~120° between carboxyl vectors) often promotes the formation of zigzag ribbons or helical catemers .

-

Layering: These hydrogen-bonded ribbons stack via Van der Waals forces, with the hydrophobic cyclopentane rings forming the core of the layers and the hydrophilic carboxyl groups forming the interface.

Applications in Research & Drug Development[4]

The structural rigidity and specific stereochemistry of the cis-1,3-CPDA scaffold make it a high-value target.

A. Medicinal Chemistry (Glutamate Analogs)

The cis-1,3-dicarboxylate motif mimics the spatial arrangement of L-glutamate.

-

Mechanism: It acts as a conformationally restricted analog for Metabotropic Glutamate Receptors (mGluRs) .

-

Pharmacophore: The fixed distance between the two acidic groups allows for selective binding to receptor subtypes, reducing off-target effects compared to flexible glutamate chains.

B. Metal-Organic Frameworks (MOFs)

-

Ligand Utility: Used as a semi-rigid V-shaped linker.

-

Effect: The cis angle induces curvature in the coordination polymer, leading to discrete cages or helical channels rather than flat 2D sheets (often favored by trans isomers).

-

Example: Construction of "breathing" MOFs where the cyclopentane ring flexibility allows the pore size to adapt to guest molecules.

Visualization: Structural Determination Logic

Figure 2: Logic flow for validating the crystal structure, ensuring scientific integrity.

Experimental Protocol: X-ray Data Collection

To validate the structure in your own laboratory, follow this standard operating procedure (SOP):

-

Mounting: Select a crystal with sharp extinction under polarized light. Mount on a glass fiber or MiTeGen loop using Paratone oil.

-

Cooling: Maintain sample temperature at 100 K using a nitrogen stream (Cryostream) to reduce thermal motion and improve resolution.

-

Collection:

-

Source: Mo-K\alpha (

Å) is preferred for organic acids to minimize absorption. -

Strategy: Collect a full sphere of data (completeness >99%) to resolution 0.8 Å.

-

-

Reduction: Use software (e.g., SAINT, CrysAlisPro) to integrate reflections and apply absorption corrections (Multi-scan).

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 238129, cis-1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

-

- Jaime, C., et al. (1990). Synthesis and Conformational Analysis of Cyclopentane-1,3-dicarboxylic Acids. ResearchGate.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.

- Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.

Sources

An In-depth Technical Guide on the Acidity and pKa Values of Cyclopentane-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acidity in Molecular Design

The acidity of a molecule, quantified by its pKa value, is a cornerstone of its chemical and physiological behavior. For drug development professionals, understanding the ionization state of a compound at physiological pH is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Dicarboxylic acids, such as cyclopentane-1,3-dicarboxylic acid, present a particularly interesting case due to the presence of two ionizable groups, leading to two distinct pKa values (pKa1 and pKa2).

This compound exists as two stereoisomers: cis and trans. The spatial arrangement of the two carboxylic acid functional groups profoundly influences their interaction and, consequently, their respective acidities. This guide will delve into the structural and electronic factors that govern the pKa values of these isomers, providing a robust framework for their application in research and drug design.

Structural and Electronic Factors Influencing Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Factors that stabilize this anion will increase the acidity of the parent acid (resulting in a lower pKa value).

The Inductive Effect

One of the primary factors influencing the acidity of dicarboxylic acids is the inductive effect. The two carboxylic acid groups are electron-withdrawing. The presence of one carboxyl group increases the acidity of the second by inductively pulling electron density away, thereby stabilizing the resulting carboxylate anion.[1][2] This effect is most pronounced for the first deprotonation (pKa1), making dicarboxylic acids generally more acidic than their monocarboxylic counterparts.[1]

The distance between the two carboxylic acid groups is critical. As the number of bonds separating them increases, the inductive effect weakens, leading to a decrease in the acidity of the first proton and an increase in the pKa1 value.[1]

Electrostatic Interactions

After the first deprotonation, the molecule carries a negative charge. The removal of the second proton is then hindered by the electrostatic repulsion from the existing carboxylate anion.[1] This makes the second deprotonation less favorable, resulting in a significantly higher pKa2 value compared to pKa1.

Conformational Analysis of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" and the "twist" (or "half-chair").[3][4][5][6][7] The specific conformation adopted by the substituted cyclopentane ring will dictate the spatial relationship between the two carboxylic acid groups, influencing both intramolecular hydrogen bonding and electrostatic interactions.

-

Envelope Conformation: One carbon atom is out of the plane of the other four.[5][7]

-

Twist (Half-Chair) Conformation: Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

The flexibility of the cyclopentane ring allows for rapid interconversion between these conformations at room temperature.[7]

pKa Values of this compound Isomers

The stereochemical arrangement of the carboxylic acid groups in the cis and trans isomers of this compound leads to distinct pKa values.

| Isomer | pKa1 | pKa2 |

| cis-Cyclopentane-1,3-dicarboxylic acid | 4.26 | 5.51 |

| trans-Cyclopentane-1,3-dicarboxylic acid | Data not readily available in searched sources | Data not readily available in searched sources |

Note: The pKa values for the cis-isomer are reported at 25°C.[8][9] It is important to note that while data for the cis-isomer is available, specific experimental pKa values for the trans-isomer were not found in the provided search results. The subsequent discussion on the trans-isomer is based on general principles of dicarboxylic acid acidity.

Analysis of the cis-Isomer

For cis-cyclopentane-1,3-dicarboxylic acid, the two carboxylic acid groups are on the same side of the ring. This proximity has significant consequences for its acidity.

-

pKa1 (4.26): The proximity of the two electron-withdrawing carboxyl groups enhances the acidity of the first proton to be removed, resulting in a relatively low pKa1. Intramolecular hydrogen bonding between the two carboxyl groups can also play a role in stabilizing the neutral molecule.

-

pKa2 (5.51): After the first deprotonation, the resulting carboxylate anion is in close proximity to the remaining carboxylic acid group. This leads to strong electrostatic repulsion, making the removal of the second proton more difficult and resulting in a higher pKa2 value.[8] The difference between pKa1 and pKa2 (ΔpKa) is a measure of the interaction between the two acidic sites.

Theoretical Considerations for the trans-Isomer

In the trans-isomer, the two carboxylic acid groups are on opposite sides of the ring, placing them further apart in space.

-

Expected pKa1: Due to the greater distance between the carboxyl groups, the inductive effect of one group on the other is expected to be weaker than in the cis-isomer. This would likely result in a slightly higher pKa1 for the trans-isomer compared to the cis-isomer.

-

Expected pKa2: Following the first deprotonation, the electrostatic repulsion between the carboxylate anion and the remaining carboxylic acid group would be less pronounced in the trans-isomer due to the greater separation. This would facilitate the removal of the second proton, leading to a lower pKa2 value for the trans-isomer compared to the cis-isomer. Consequently, the ΔpKa for the trans-isomer is expected to be smaller than that of the cis-isomer.

Experimental Determination of pKa Values: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of acidic and basic compounds.[10][11] The technique involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the sample while monitoring the pH.[12][13]

Principle of the Method

A plot of pH versus the volume of titrant added generates a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized.[13] For a dicarboxylic acid, the titration curve will exhibit two inflection points, corresponding to the two equivalence points, and two half-equivalence points, from which pKa1 and pKa2 can be determined.

Step-by-Step Experimental Protocol

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH). Ensure it is carbonate-free to avoid errors, especially at higher pH values.[10]

-

Accurately weigh a pure sample of this compound and dissolve it in deionized water to a known concentration (e.g., 0.01 M). For sparingly soluble compounds, a co-solvent like methanol may be used, but the pKa values will be specific to that solvent mixture.[10]

-

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

-

Titration Setup:

-

Place a known volume of the dicarboxylic acid solution into a beaker.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a magnetic stirrer to ensure the solution is well-mixed throughout the titration.[13]

-

-

Titration Procedure:

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13]

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence points by identifying the points of maximum slope on the titration curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.[14]

-

The pKa1 is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added.

-

The pKa2 is the pH at the point halfway between the first and second equivalence points.

-

Caption: Key factors influencing the acidity of this compound isomers.

Implications for Drug Development

The pKa values of this compound and its derivatives are critical for:

-

Solubility: The ionization state of a molecule significantly impacts its aqueous solubility. Generally, the ionized form is more water-soluble.

-

Permeability: The ability of a drug to cross biological membranes is often dependent on its lipophilicity, which is influenced by its ionization state. The neutral form is typically more membrane-permeable.

-

Receptor Binding: The charge of a molecule can be a key determinant in its interaction with a biological target.

-

Formulation: Understanding the pKa is essential for developing stable and effective drug formulations.

By understanding the interplay of stereochemistry, conformation, and electronic effects on the acidity of this compound, researchers can better design and optimize molecules with desired physicochemical and pharmacological properties.

Conclusion

This technical guide has provided a detailed examination of the acidity and pKa values of cis- and trans-cyclopentane-1,3-dicarboxylic acid. The interplay of inductive effects, electrostatic interactions, and the conformational flexibility of the cyclopentane ring governs the distinct acidic properties of these stereoisomers. Potentiometric titration stands as a robust experimental method for the precise determination of their pKa values, while computational approaches offer valuable predictive power. For professionals in drug discovery and development, a thorough understanding of these fundamental principles is indispensable for the rational design of new therapeutic agents.

References

- Conformation of Cyclobutane Derivatives. (n.d.). Journal of the American Chemical Society.

- Measurement of Acidity (pKa). (n.d.). ECETOC.

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal.

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021).

- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace.

- Development of Methods for the Determin

- Dicarboxylic Acids. (2021). Chemistry LibreTexts.

- pKa values — Tutorials 2025.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. (2023). Smolecule.

- (1S,3R)-cyclopentane-1,3-dicarboxylic acid. (2025). ChemicalBook.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Cycloalkanes. (2013). Imperial College London.

- (1R,3R)-cyclopentane-1,3-dicarboxylic acid. (n.d.). PubChem.

- Cyclohexane Conformations. (2014). Master Organic Chemistry.

- Acidity of Carboxylic Acids. (2020). Chemistry LibreTexts.

- Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. (n.d.). Journal of the American Chemical Society.

- Dicarboxylic Acid | Heating Effect | Organic Chemistry. (2021). YouTube.

- Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.

- Structures of chiral carboxylic acids. (n.d.).

- Cyclopentane Conform

- Dicarboxylic acid. (n.d.). Wikipedia.

- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute.

- CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid. (n.d.). CymitQuimica.

- cis-Cyclopentane-1,3-dicarboxylic acid. (n.d.). BLD Pharm.

- cis-1,3-Cyclopentanedicarboxylic acid. (n.d.). PubChem.

- 1,3-Cyclopentanedicarboxylic acid. (n.d.). PubChem.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cycloalkanes [ch.ic.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]

- 9. (1S,3R)-cyclopentane-1,3-dicarboxylic acid | 876-05-1 [chemicalbook.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. scispace.com [scispace.com]

Early literature on Cyclopentane-1,3-dicarboxylic acid synthesis

Part 1: Executive Summary & Historical Context

1.1 The Synthetic Imperative Cyclopentane-1,3-dicarboxylic acid (1,3-CDA) represents a pivotal alicyclic scaffold in the history of organic synthesis. Historically, it served as a battleground for validating the Baeyer Strain Theory and understanding stereoisomerism in five-membered rings. In modern drug development, it functions as a critical bioisostere for glutaric acid and a scaffold for peptidomimetics (e.g., inhibiting HIV replication or acting as thromboxane antagonists).

1.2 The "Perkin Era" Challenge Early attempts (circa 1890–1920) to synthesize 1,3-CDA were plagued by the formation of unwanted polymerization products and the difficulty of closing the five-membered ring without favoring the thermodynamically more stable six-membered isomers. The definitive early methodologies, pioneered by W.H. Perkin Jr. and E. Haworth , utilized the "Malonic Ester Method"—a strategy that remains a masterclass in carbanion chemistry.

This guide reconstructs the classical Perkin-Haworth Synthesis , optimizing the historical narrative with technical precision for modern replication.

Part 2: Core Synthetic Methodology

The most robust early synthetic route involves a [3+2] cycloalkylation strategy. Instead of attempting to close a 5-carbon chain (which often leads to entropy-driven polymerization), the synthesis builds the ring by bridging a 3-carbon nucleophile (derived from formaldehyde and malonate) with a 2-carbon electrophile (1,2-dibromoethane).

The Reaction Pathway

-

Precursor Assembly: Condensation of formaldehyde with diethyl malonate to form Tetraethyl propane-1,1,3,3-tetracarboxylate .

-

Cyclization: Double alkylation of the tetra-ester with 1,2-dibromoethane (ethylene dibromide) using sodium ethoxide.

-

Decarboxylation: Hydrolysis of the cyclic tetra-ester followed by thermal decarboxylation to yield the crude 1,3-diacid.

Detailed Experimental Protocol (Reconstructed)

Note: This protocol synthesizes technical insights from Perkin (1894) and Haworth (1898), standardized for modern safety.

Phase A: Synthesis of Tetraethyl Propane-1,1,3,3-tetracarboxylate

-

Reagents: Diethyl malonate (2.0 equiv), Formalin (37% HCHO, 1.0 equiv), Diethylamine (catalytic).

-

Mechanism: Knoevenagel condensation followed by Michael addition.

-

Protocol:

-

Cool diethyl malonate to 0°C. Add formalin dropwise with catalytic diethylamine.

-

Allow to stand for 24 hours. The mixture will solidify into a white crystalline mass of the tetra-ester.

-

Critical Step: Recrystallize immediately from ethanol to remove methylene malonate polymers (a common "tar" contaminant in early literature).

-

Yield Target: 60–75%.

-

Phase B: The Perkin Cyclization

-

Reagents: Tetraethyl propane-1,1,3,3-tetracarboxylate (1.0 equiv), 1,2-Dibromoethane (1.1 equiv), Sodium Ethoxide (2.2 equiv in absolute EtOH).

-

Protocol:

-

Prepare a solution of sodium ethoxide (freshly cut Na in super-dry ethanol).

-

Add the tetra-ester; the disodium salt will precipitate or form a thick suspension.

-

Add 1,2-dibromoethane slowly at reflux.

-

Reflux Duration: 24–36 hours. The reaction is kinetically slow due to the steric bulk of the tetra-ester.

-

Work-up: Distill off ethanol, add water to dissolve NaBr, and extract the oily cyclic ester with ether.

-

Phase C: Hydrolysis & Decarboxylation

-

Reagents: 50% KOH (aq), conc. HCl.

-

Protocol:

-

Reflux the cyclic ester with 50% KOH for 4 hours (saponification).

-

Acidify with HCl to precipitate the cyclopentane-1,1,3,3-tetracarboxylic acid.

-

Thermal Decarboxylation: Heat the dry tetracarboxylic acid to 180–200°C in an oil bath. Carbon dioxide evolution will be vigorous.

-

Isolation: The residue solidifies on cooling. This is the crude mixture of cis and trans 1,3-CDA.

-

Part 3: Stereochemical Analysis & Data

The crude product from the Perkin synthesis is a diastereomeric mixture. Early literature relied on fractional crystallization from water or hydrochloric acid to separate them.

Table 1: Physicochemical Properties of Isomers

| Property | cis-Cyclopentane-1,3-dicarboxylic Acid | trans-Cyclopentane-1,3-dicarboxylic Acid |

| Structure | Meso compound (plane of symmetry) | Chiral (exists as dl-pair) |

| Melting Point | 120–121.5 °C | 87–88 °C |

| Anhydride Formation | Forms cyclic anhydride (mp 51°C) upon heating with Ac₂O | Does not form a simple cyclic anhydride (sterically forbidden) |

| Solubility (H₂O) | High | Moderate (more soluble than cis) |

| pKa Values | pKa₁ ≈ 4.26, pKa₂ ≈ 5.51 | Similar range |

Diagnostic Insight: To verify the cis-isomer, reflux a small sample with acetic anhydride. Only the cis-isomer can bridge the 1,3-positions to form a bicyclic anhydride. The trans-isomer will either not react or form a polymeric intermolecular anhydride.

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the "Malonate Bridge" strategy (Perkin-Haworth Route), highlighting the critical cyclization step that avoids polymerization.

Caption: The Perkin-Haworth "Malonate Bridge" pathway, utilizing a propane-tetraester scaffold to ensure 5-membered ring closure.

Part 5: References & Verification

-

Perkin, W. H. (1894). The magnetic rotation and refractive power of the pentamethylene di-derivatives. Journal of the Chemical Society, Transactions.[1]

-

Haworth, E., & Perkin, W. H. (1898). cis- and trans-1,3-Tetramethylenedicarboxylic acid and cis- and trans-1,3-pentamethylenedicarboxylic acid. Journal of the Chemical Society.

-

Kay, F. W., & Perkin, W. H. (1906). Experiments on the synthesis of the terpenes. Part IX. The preparation of cyclopentanone-4-carboxylic acid.[2][3][4] Journal of the Chemical Society, Transactions.[1]

-

BenchChem (2025). 1,3-Cyclopentanedicarboxylic acid - Synthetic Methods and Properties.

-

ChemicalBook (2025). (1S,3R)-Cyclopentane-1,3-dicarboxylic acid Physical Properties.

Sources

Methodological & Application

Application Note & Protocol: Stereospecific Synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Introduction: The Significance of Stereoisomerically Pure Cyclopentane Derivatives

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral building block of significant interest in medicinal chemistry and materials science. Its rigid, stereochemically defined cyclopentane core makes it an invaluable scaffold for the synthesis of conformationally constrained analogues of biologically active molecules, particularly in the development of novel therapeutics. The precise spatial arrangement of the two carboxylic acid moieties is crucial for molecular recognition and binding to biological targets. Consequently, the development of robust and efficient stereospecific synthetic routes to access this and related chiral synthons is of paramount importance for advancing drug discovery programs and creating novel functional materials.

This application note provides a detailed, field-proven protocol for the stereospecific synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. The cornerstone of this synthetic strategy is the enzymatic desymmetrization of a meso-precursor, cis-1,3-cyclopentanedicarboxylic anhydride. This bio-catalytic approach offers exceptional stereocontrol, leading to the desired enantiomer in high optical purity.

Synthetic Strategy: A Two-Step Approach to Stereochemical Precision

The overall synthetic pathway is a concise two-step process, commencing with the preparation of the key meso-intermediate, followed by a highly selective enzymatic ring-opening to establish the desired (1R,3S) stereochemistry.

Caption: Overall synthetic workflow for (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.

Part 1: Synthesis of meso-cis-1,3-Cyclopentanedicarboxylic Anhydride

The synthesis of the meso-anhydride precursor is a straightforward procedure involving the dehydration of the corresponding diacid.

Protocol 1: Preparation of cis-1,3-Cyclopentanedicarboxylic Anhydride

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| cis-1,3-Cyclopentanedicarboxylic acid | 1461-96-7 | 158.15 | 10.0 g |

| Acetic Anhydride | 108-24-7 | 102.09 | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-1,3-cyclopentanedicarboxylic acid (10.0 g).

-

Add acetic anhydride (50 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

The resulting crude anhydride can be used directly in the next step or purified further by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary. A typical yield for this reaction is in the range of 90-95%.[1]

Part 2: Enzymatic Desymmetrization for Stereocontrol

The critical step in this synthesis is the enantioselective opening of the meso-anhydride using a lipase. This enzymatic process selectively produces one enantiomer of the monoester, thereby establishing the desired stereochemistry. The choice of enzyme is crucial as it dictates the stereochemical outcome. For the synthesis of the (1R,3S) enantiomer, a lipase such as Candida antarctica lipase B (CALB) is often employed.

Caption: Enzymatic desymmetrization of the meso-anhydride.

Protocol 2: Lipase-Catalyzed Synthesis of (1R,3S)-1-O-Benzyl Cyclopentane-1,3-dicarboxylate

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| cis-1,3-Cyclopentanedicarboxylic anhydride | 6054-16-6 | 140.12 | 5.0 g |

| Benzyl Alcohol | 100-51-6 | 108.14 | 1.2 equivalents |

| Immobilized Candida antarctica Lipase B (CALB) | 9001-62-1 | N/A | 500 mg |

| Diisopropyl ether (anhydrous) | 108-20-3 | 102.17 | 100 mL |

| Sodium bicarbonate (saturated aqueous solution) | 144-55-8 | 84.01 | As needed |

| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |

Procedure:

-

To a 250 mL Erlenmeyer flask, add cis-1,3-cyclopentanedicarboxylic anhydride (5.0 g) and anhydrous diisopropyl ether (100 mL).

-

Add benzyl alcohol (1.2 equivalents) to the suspension.

-

Add the immobilized Candida antarctica lipase B (500 mg).

-

Seal the flask and place it on an orbital shaker at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting anhydride is consumed (typically 24-48 hours).

-